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Compound of Interest

Compound Name: N,4-Dimethylpyrimidin-2-amine

Cat. No.: B099922

This guide provides a comparative spectroscopic analysis of N,4-Dimethylpyrimidin-2-amine,
a substituted pyrimidine of interest in medicinal chemistry and drug development. Due to the
limited availability of direct experimental spectra for N,4-Dimethylpyrimidin-2-amine, this
analysis will draw upon established spectroscopic data from its close structural isomers and
related 2-aminopyrimidine derivatives. This approach allows for a robust characterization by
comparing expected spectral features.

The primary comparators for this analysis are 2-Amino-4,6-dimethylpyrimidine and 4-Amino-
2,6-dimethylpyrimidine, chosen for their structural similarity as isomers of the target compound.
Data from other related pyrimidine derivatives will also be referenced to provide a broader
context for the interpretation of spectroscopic data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N,4-Dimethylpyrimidin-2-
amine and its comparators. The data for the target compound is predicted based on the
analysis of its isomers for which experimental data is available.

Table 1: Infrared (IR) Spectroscopy Data
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Compound

Key IR Absorptions (cm~?)

N,4-Dimethylpyrimidin-2-amine (Predicted)

~3400-3200 (N-H stretch), ~3100-3000 (C-H
aromatic stretch), ~2950-2850 (C-H aliphatic
stretch), ~1640-1580 (C=N and C=C ring
stretch), ~1560 (N-H bend)

2-Amino-4,6-dimethylpyrimidine[1][2]

3430, 3330, 3180 (N-H stretches), 1630 (C=N
stretch), 1580, 1550 (ring stretches)

4-Amino-2,6-dimethylpyrimidine[3]

3450, 3300 (N-H stretches), 1650 (C=N stretch),
1590, 1560 (ring stretches)

General 2-Aminopyrimidine Derivatives[4]

3317-3156 (N-H stretches), 1685-1604 (-CH=N-
band), 1590-1478 (aromatic C=C stretches)

Table 2: 1H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound Aromatic-H NH CHs
N,4-
Dimethylpyrimidin-2- ~8.0 (d), ~6.5 (d) ~5.0 (br s) ~2.9 (s), ~2.3 (s)
amine (Predicted)
2-Amino-4,6-

) o 6.45 (s, 1H) 5.05 (br s, 2H) 2.25 (s, 6H)
dimethylpyrimidine[5]
4-Amino-2,6-

_ o 5.85 (s, 1H) 5.20 (br s, 2H) 2.30 (s, 6H)
dimethylpyrimidine[6]
General 2-
Aminopyrimidine 6.80-9.32 6.80-9.57 2.0-25
Derivatives[4]

Table 3: 13C NMR Spectroscopy Data (Chemical Shifts in ppm)
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Compound

Aromatic-C

CHs

N,4-Dimethylpyrimidin-2-amine
(Predicted)

~163, ~161, ~158, ~110

~28, ~24

2-Amino-4,6-
dimethylpyrimidine

Data not readily available

Data not readily available

4-Amino-2,6-
dimethylpyrimidine

Data not readily available

Data not readily available

N,N-dimethylpyrimidin-4-

amine[7]

162.1, 158.2, 157.0, 106.3

38.1

2,5-Dimethylpyrimidin-4-

amine[8]

163.4, 158.8, 157.3, 119.8

23.9,13.5

General 2-Aminopyrimidine
Schiff Bases

161.67-166.64 (C=N)

Table 4: Mass Spectrometry Data

Molecular Weight ( Key Mass

Compound Molecular Formula
g/mol ) Fragments (m/z)

N,4-
Dimethylpyrimidin-2- CeHoN3 123.16 123 (M+), 108, 81, 54
amine[9]
2-Amino-4,6-

. o 123 (M+), 108, 81, 67,
dimethylpyrimidine[1] CeHoN3 123.16 c4
[10]
4-Amino-2,6-

_ o CsHaNs 123.16 123 (M+), 108, 81, 54
dimethylpyrimidine[11]
N,N-
dimethylpyrimidin-4- CeHoN3 123.16 123 (M+), 94, 67, 44
amine[7]
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Experimental Protocols

Standard spectroscopic methodologies are employed for the characterization of N,4-
Dimethylpyrimidin-2-amine and its analogs.

1. Infrared (IR) Spectroscopy:
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: The solid sample is typically prepared as a KBr pellet or analyzed using
an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Spectra are recorded in the range of 4000-400 cm~1.
. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or 500 MHZz) is utilized.[12]

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDClz, DMSO-
de). Tetramethylsilane (TMS) is used as an internal standard.

Data Acquisition: *H and 3C NMR spectra are acquired to determine the chemical
environment of the protons and carbons, respectively.

. Mass Spectrometry (MS):

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
separation and identification, is employed.

lonization Method: Electron lonization (El) is a common method for this class of compounds.

Data Acquisition: The mass spectrum is obtained, showing the molecular ion peak (M+) and
fragmentation pattern, which helps in confirming the molecular weight and structure.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like N,4-Dimethylpyrimidin-2-amine.
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Caption: Workflow for Spectroscopic Characterization.

This comparative guide, through the analysis of predicted and experimental data of closely
related isomers, provides a foundational spectroscopic characterization of N,4-
Dimethylpyrimidin-2-amine. The presented data and protocols offer a valuable resource for
researchers in the fields of chemical synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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